

In-Depth Technical Guide: ADME and Pharmacokinetic Profile of PF-06380101

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Compound of Interest		
Compound Name:	PF-06380101	
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Introduction

PF-06380101, also known as Auristatin 0101, is a potent synthetic analogue of the natural antineoplastic agent dolastatin 10. As an auristatin, it functions as a microtubule inhibitor, inducing cell cycle arrest and apoptosis.[1] Its high cytotoxicity makes it a valuable payload for antibody-drug conjugates (ADCs), a class of targeted therapies designed to deliver potent cytotoxic agents directly to cancer cells while minimizing systemic exposure. This technical guide provides a comprehensive overview of the Absorption, Distribution, Metabolism, and Excretion (ADME) and pharmacokinetic (PK) profile of **PF-06380101**, crucial for its development and application in oncology.

Absorption

As **PF-06380101** is primarily developed for use in intravenous ADCs, conventional absorption studies are not applicable. The critical factor for its bioavailability at the site of action is the efficient release of the payload from the antibody carrier upon internalization into target tumor cells.

Distribution

The distribution of **PF-06380101** has been characterized in both preclinical species and humans, primarily in the context of its unconjugated form released from ADCs.



Key Findings:

- Plasma vs. Whole Blood: PF-06380101 preferentially distributes into human plasma relative to whole blood.[1]
- Volume of Distribution: In Wistar Han rats, PF-06380101 exhibits a large volume of distribution (Vss) of 14.70 L/kg, indicating extensive tissue distribution.[1]
- P-glycoprotein (P-gp) Substrate: **PF-06380101** has been identified as a substrate of P-glycoprotein (P-gp), an efflux transporter that can impact its intracellular concentration and distribution across the blood-brain barrier.[1]

Experimental Protocol: P-glycoprotein Substrate Assay

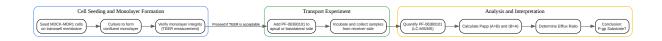
A common method to assess whether a compound is a P-gp substrate is the Madin-Darby Canine Kidney (MDCK) cell permeability assay, often using a cell line overexpressing the human MDR1 gene (MDCK-MDR1).

Protocol Outline:

- Cell Culture: MDCK-MDR1 cells are seeded on a semi-permeable membrane in a transwell plate and cultured to form a confluent monolayer. The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).[2][3][4]
- Bidirectional Transport: The test compound (PF-06380101) is added to either the apical (A) or basolateral (B) chamber of the transwell plate. Samples are collected from the opposite chamber at specified time points.[4]
- Quantification: The concentration of the test compound in the collected samples is determined using a validated analytical method, such as LC-MS/MS.
- Permeability Calculation: The apparent permeability coefficient (Papp) is calculated for both directions (A-to-B and B-to-A).
- Efflux Ratio: The efflux ratio is determined by dividing the Papp (B-to-A) by the Papp (A-to-B). An efflux ratio significantly greater than 2, which is reduced in the presence of a known P-qp inhibitor (e.g., verapamil), indicates that the compound is a P-qp substrate.[4]



Diagram: P-glycoprotein Substrate Assay Workflow



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Caption: Workflow for determining if a compound is a P-gp substrate.

Metabolism

Understanding the metabolic profile of **PF-06380101** is crucial for predicting its clearance, potential drug-drug interactions (DDIs), and the formation of active or toxic metabolites.

Key Findings:

- CYP-mediated Metabolism: PF-06380101 is anticipated to have a low risk of perpetrating pharmacokinetic drug interactions with compounds primarily cleared by CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and/or CYP3A4/5-mediated metabolism.[1] This suggests that PF-06380101 is not a significant inhibitor or inducer of these major drugmetabolizing enzymes.
- Metabolic Pathways: While specific metabolites of PF-06380101 have not been detailed in
 the available literature, studies on other auristatins, such as monomethyl auristatin F
 (MMAF), indicate that demethylation is a major metabolic pathway.[5] Similar pathways may
 be relevant for PF-06380101. In vitro metabolism studies using liver microsomes are
 instrumental in identifying potential metabolites.[5][6][7]

Experimental Protocol: In Vitro CYP450 Inhibition Assay

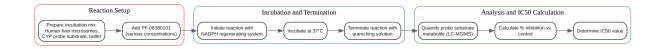
This assay determines the potential of a test compound to inhibit the activity of major cytochrome P450 enzymes using human liver microsomes.

Protocol Outline:



- Incubation Mixture Preparation: A reaction mixture is prepared containing human liver microsomes, a specific probe substrate for the CYP isoform being tested, and a NADPH-regenerating system in a suitable buffer.[8][9][10]
- Inhibition Assessment: The test compound (PF-06380101) is added to the incubation mixture at various concentrations. A control incubation without the test compound is also performed.
 [9]
- Reaction Initiation and Termination: The reaction is initiated by adding the NADPH-regenerating system and incubated at 37°C. The reaction is stopped at a specific time point by adding a quenching solution (e.g., acetonitrile).[8]
- Metabolite Quantification: The formation of the specific metabolite of the probe substrate is quantified by LC-MS/MS.[8][9]
- IC50 Determination: The concentration of the test compound that causes 50% inhibition of the CYP enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the test compound concentration.[9]

Diagram: CYP450 Inhibition Assay Workflow



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Caption: Workflow for assessing CYP450 inhibition potential.

Excretion

The routes of excretion for **PF-06380101** have not been specifically reported. However, data from other auristatin payloads, such as monomethyl auristatin E (MMAE), suggest that the



primary route of elimination is through biliary/fecal excretion, with a smaller contribution from urinary excretion.

Pharmacokinetic Profile

The pharmacokinetic profile of **PF-06380101** has been investigated in preclinical species and, as an unconjugated payload, in clinical trials of ADCs.

Preclinical Pharmacokinetics

Table 1: Pharmacokinetic Parameters of **PF-06380101** in Wistar Han Rats (Single IV Dose of 20 μg/kg)

Parameter	Value	Unit	Reference
Clearance (CI)	70	mL/min/kg	[1]
Volume of Distribution (Vss)	14.70	L/kg	[1]
Terminal Half-life (t1/2)	~6	h	[1]

Clinical Pharmacokinetics (as Unconjugated Payload)

In human clinical trials of ADCs utilizing **PF-06380101** as the payload (e.g., cofetuzumab pelidotin, PF-06664178), the systemic exposure of the unconjugated payload is consistently observed to be substantially lower than that of the intact ADC and the total antibody. This indicates that the linker is relatively stable in circulation and that the release of the payload is primarily intended to occur within the target cells.

Mechanism of Action: Microtubule Depolymerization

PF-06380101 exerts its cytotoxic effect by disrupting the dynamics of microtubule polymerization.

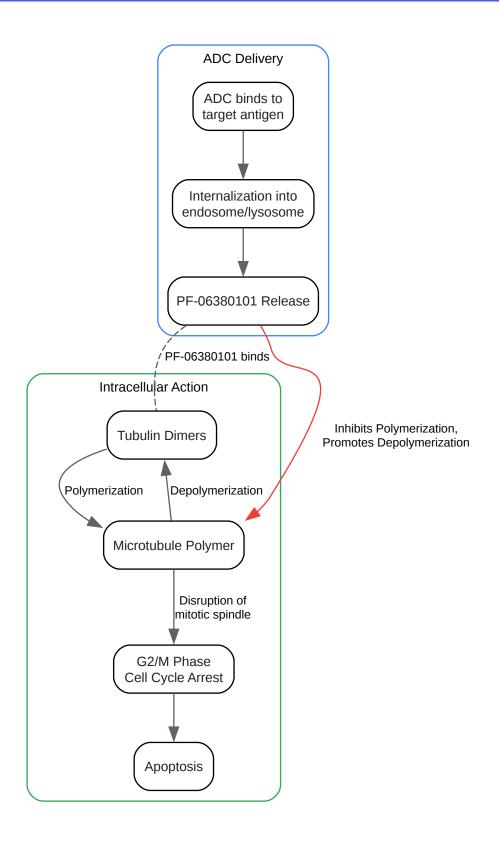
Signaling Pathway:



- Entry into the Cell: As part of an ADC, **PF-06380101** is released into the cytoplasm of the target cancer cell following ADC internalization and lysosomal degradation of the linker.
- Tubulin Binding: **PF-06380101** binds to tubulin, the protein subunit of microtubules.
- Inhibition of Polymerization: This binding inhibits the polymerization of tubulin into microtubules.
- Microtubule Depolymerization: The disruption of the dynamic equilibrium between polymerization and depolymerization leads to a net depolymerization of the microtubule network.
- Cell Cycle Arrest: The loss of functional microtubules disrupts the mitotic spindle, leading to cell cycle arrest in the G2/M phase.
- Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, resulting in programmed cell death.

Diagram: **PF-06380101** Mechanism of Action





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Caption: Mechanism of action of **PF-06380101** leading to apoptosis.



Conclusion

PF-06380101 is a potent microtubule inhibitor with a pharmacokinetic and ADME profile that supports its use as a payload in ADCs. Its extensive tissue distribution, coupled with a low risk of CYP-mediated drug-drug interactions, are favorable characteristics. As with all ADC payloads, a thorough understanding of its disposition and potential for off-target toxicities is critical for the design and development of safe and effective cancer therapies. Further studies to definitively identify its metabolic pathways and excretion routes will provide a more complete understanding of its in vivo behavior.

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